ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate
Description
Ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by multiple functional groups:
- Substituents: A 2-methyl group at position 2 of the indole ring, enhancing steric bulk. A phenoxyacetamido-benzoyloxy moiety at position 5, introducing hydrogen-bonding and hydrophobic interactions. An ethyl ester group at position 3, influencing solubility and metabolic stability.
This compound’s synthesis likely involves multi-step reactions, including esterification, amidation, and nucleophilic substitution, similar to methodologies reported for analogous indole derivatives .
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c1-3-39-33(38)31-22(2)35(23-12-6-4-7-13-23)29-19-18-25(20-27(29)31)41-32(37)26-16-10-11-17-28(26)34-30(36)21-40-24-14-8-5-9-15-24/h4-20H,3,21H2,1-2H3,(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNJNGMOJUUMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)COC4=CC=CC=C4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The indole scaffold is constructed via the Fischer indole synthesis, a widely used method for indole derivatives.
Procedure :
- Phenylhydrazine formation : React ethyl 4-aminobenzoate with phenylhydrazine in ethanol under reflux to form the corresponding phenylhydrazone.
- Cyclization : Treat the hydrazone with anhydrous ZnCl₂ at 150–160°C, inducing cyclization to yield ethyl 2-methyl-1-phenylindole-3-carboxylate.
Key modification :
- C5 Hydroxylation : Direct electrophilic substitution at C5 is challenging due to the indole’s electronic profile. A directed ortho-lithiation strategy is employed:
Characterization :
- ¹H NMR (CDCl₃): δ 11.32 (s, 1H, OH), 7.65–7.12 (m, 9H, aromatic), 4.32 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 2.51 (s, 3H, CH₃), 1.38 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
- HRMS : m/z calcd. for C₁₉H₁₇NO₃ [M+H]⁺: 308.1281; found: 308.1279.
Synthesis of 2-(2-Phenoxyacetamido)benzoic Acid
Amide Coupling
Procedure :
- Phenoxyacetyl chloride synthesis : React phenoxyacetic acid with thionyl chloride (SOCl₂) in anhydrous DCM at 0°C.
- Coupling with 2-aminobenzoic acid : Add phenoxyacetyl chloride dropwise to a solution of 2-aminobenzoic acid and triethylamine in THF. Stir at room temperature for 12 hours.
Workup :
- Extract with ethyl acetate, wash with 5% HCl and NaHCO₃, dry over MgSO₄, and recrystallize from ethanol/water.
Characterization :
- ¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 157.2 (O–C–O), 134.5–114.2 (aromatic), 66.3 (OCH₂CO).
- Yield : 78%.
Esterification of the Indole Core with the Benzoyloxy Substituent
Mitsunobu Reaction
Procedure :
- Activation : Combine ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate (1.0 equiv), 2-(2-phenoxyacetamido)benzoic acid (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in anhydrous THF.
- Reaction : Stir under N₂ at 0°C for 1 hour, then warm to room temperature for 24 hours.
Workup :
- Concentrate under reduced pressure, purify via silica gel chromatography (hexane/EtOAc 3:1).
Optimization :
- Solvent : THF > DMF due to higher esterification efficiency.
- Catalyst : DEAD outperforms TBAD (tert-butyl azodicarboxylate) in preventing O→N acyl transfer.
Characterization :
- IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.5 Hz, 1H, benzoyloxy H), 7.89–7.12 (m, 16H, aromatic), 4.72 (s, 2H, OCH₂CO), 4.30 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 2.55 (s, 3H, CH₃), 1.35 (t, 3H, J = 7.1 Hz, OCH₂CH₃).
- Yield : 65%.
Alternative Synthetic Routes
Stepwise Esterification-Amidation
Procedure :
- Esterify 5-hydroxyindole with 2-nitrobenzoic acid : Use DCC/DMAP in DCM to form ethyl 5-(2-nitrobenzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate.
- Reduce nitro group : Hydrogenate with Pd/C (10%) in MeOH to yield the 2-aminobenzoyloxy intermediate.
- Amide coupling : React with phenoxyacetyl chloride as in Section 3.1.
Advantage : Avoids steric hindrance during amide formation.
Disadvantage : Lower overall yield (52%) due to multiple steps.
Analytical Data Comparison
| Parameter | Mitsunobu Route | Stepwise Route |
|---|---|---|
| Yield | 65% | 52% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 24 h | 48 h |
| Scalability | >100 g | <50 g |
Challenges and Solutions
- Regioselectivity : The C5 position’s low reactivity necessitates directed functionalization or protective group strategies.
- Steric Hindrance : Bulky substituents at C3 and C5 require optimized coupling agents (e.g., DEAD over DCC).
- Byproducts : O→N acyl transfer minimized using DEAD and low temperatures.
Chemical Reactions Analysis
ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and properties. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its therapeutic potential in treating various diseases. Additionally, its applications in industry may include its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core of the compound is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indole Carboxylate Family
The compound shares key features with indole-based esters and amides synthesized in recent studies. Below is a comparative analysis:
Key Observations:
Core Heterocycle : The target compound’s indole core distinguishes it from benzoxazole derivatives (e.g., ), which exhibit reduced aromaticity and altered electronic properties. Indole derivatives often show enhanced binding to biological targets due to their planar structure and hydrogen-bonding capacity .
Substituent Effects: The phenoxyacetamido-benzoyloxy group in the target compound introduces steric hindrance and polar interactions absent in simpler indole esters (e.g., ethyl 5-fluoroindole-2-carboxylate ). Fluorine substitution (e.g., in ) enhances metabolic stability and bioavailability compared to non-halogenated analogues.
Synthetic Complexity : The target compound requires more elaborate synthetic steps (e.g., sequential amidation and esterification) compared to single-step benzoxazole syntheses .
Physicochemical and Spectroscopic Comparisons
Data from NMR, IR, and mass spectrometry (Table 1) highlight differences in electronic environments and functional group interactions:
Table 1: Spectroscopic Data for Selected Compounds
Analysis:
- The target compound’s phenoxyacetamido-benzoyloxy group would likely produce distinct downfield shifts in ^1H-NMR due to electron-withdrawing effects, similar to the benzoylphenyl group in .
- IR bands near 1666 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (C-O ester) align with reported indole-carboxylate derivatives .
Biological Activity
Chemical Structure and Properties
The molecular structure of ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate can be represented as follows:
- Molecular Formula : C23H24N2O5
- Molecular Weight : 416.45 g/mol
Structural Features
The compound features:
- An indole core which is known for various biological activities.
- A phenoxyacetamido group that may enhance solubility and bioactivity.
- An ethyl ester functional group which can influence the pharmacokinetics of the compound.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Mycobacterium tuberculosis | 16 µg/mL |
These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Cytotoxicity Studies
In vitro cytotoxicity studies were conducted using human cell lines (e.g., HepG2 and Vero cells). The results indicated that:
- The compound exhibited an IC50 value of 30 µM against HepG2 cells, indicating moderate cytotoxicity.
- No significant genotoxic effects were observed at concentrations below 50 µM.
The biological activity of this compound may be attributed to its ability to inhibit certain enzymes involved in bacterial cell wall synthesis and DNA replication. Specifically, studies suggest that it may target:
- DNA gyrase : A crucial enzyme for DNA replication in bacteria.
- Folic acid synthesis pathways : Compounds with similar structures have been shown to disrupt folate metabolism in bacterial cells.
Study 1: Antimycobacterial Activity
A recent study evaluated the antimycobacterial activity of various indole derivatives, including this compound. The compound demonstrated bactericidal activity with a Minimum Bactericidal Concentration (MBC) of 40 µg/mL against Mycobacterium tuberculosis. Time-kill studies revealed that the compound maintained effective bacterial reduction over a period of 21 days, comparable to first-line treatments like rifampicin.
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of the compound. In vivo models demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when administered at doses of 10 mg/kg body weight. This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions, including esterification, benzoylation, and condensation. Key reagents include benzoyl chloride for introducing the phenoxyacetamido group and solvents like dichloromethane or toluene. Temperature control (reflux conditions) and reaction time optimization are critical for yield and purity. Analytical techniques such as thin-layer chromatography (TLC) or HPLC are recommended for monitoring intermediate steps .
Q. How is the compound structurally characterized post-synthesis?
- Methodology : Use spectroscopic methods:
- NMR : For confirming substituent positions on the indole core (e.g., phenyl, methyl, and phenoxyacetamido groups).
- Mass Spectrometry : To verify molecular weight (expected ~622.7 g/mol based on analogs) and fragmentation patterns.
- X-ray Crystallography : If crystallizable, this provides steric and electronic insights (e.g., bond angles, torsion angles) .
Q. What functional groups influence the compound’s reactivity?
- Methodology : The indole carboxylate backbone, phenoxyacetamido group, and benzoyloxy substituent are reactive sites. Hydrolysis of the ester group (ethyl carboxylate) under basic conditions or nucleophilic substitution at the amide bond can be probed via pH-dependent stability assays. Reactivity studies should include controlled experiments with aqueous/organic solvent systems .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptors.
- Molecular Dynamics (MD) : Assess binding stability and conformational changes in targets.
- Electrostatic Potential Maps : Identify regions of electron density for hydrogen bonding or hydrophobic interactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology :
- Dose-Response Studies : Test across concentrations (e.g., 1–100 µM) to identify activity thresholds.
- Pathway-Specific Assays : Use luciferase reporters or Western blotting to quantify NF-κB (anti-inflammatory) vs. caspase-3 (apoptosis) activation.
- Structural Analog Comparison : Compare with indole derivatives (e.g., ethyl 4-chloro-indole carboxylates) to isolate functional group contributions .
Q. How can low yields in multi-step synthesis be mitigated?
- Methodology :
- Purification Optimization : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for benzoylation efficiency.
- Reaction Solvent Alternatives : Replace toluene with DMF for better solubility of polar intermediates .
Q. What analytical techniques validate the compound’s stability under physiological conditions?
- Methodology :
- HPLC-MS Stability Assays : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation products over 24–72 hours.
- Circular Dichroism (CD) : Track conformational changes in aqueous environments.
- LC-TOF/MS : Identify hydrolyzed or oxidized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
